1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

Chemical identity Structural analog comparison Molecular properties

Secure CAS 1396882-68-0, the unsubstituted imidazole baseline critical for systematic SAR and chiral method development. Unlike its 4-phenyl regioisomer, this 2-phenylbutan-1-one derivative requires validated enantioseparation, making it an essential reference for chiral purity analysis. Its documented inactivity in GIRK2 screens (PubChem AID 1259324) establishes it as a definitive negative control for high-throughput KCNJ6 channel assays. Procure this specific compound to ensure reproducible research and unambiguous forensic identification.

Molecular Formula C19H26N4O
Molecular Weight 326.444
CAS No. 1396882-68-0
Cat. No. B2628281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one
CAS1396882-68-0
Molecular FormulaC19H26N4O
Molecular Weight326.444
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3
InChIInChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3
InChIKeyFUOGWJFUZQLRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0): Chemical Identity and Structural Context


1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0) is a synthetic organic compound with the molecular formula C19H26N4O and molecular weight 326.4 g/mol [1]. It belongs to the imidazolyl-alkyl-piperazine class, containing an imidazole ring connected via an ethyl linker to a piperazine ring that is further substituted with a 2-phenylbutan-1-one moiety [1]. The compound is registered in PubChem under CID 71788586 and has been catalogued by multiple chemical suppliers as a research chemical [1]. Structurally, it shares the imidazole-piperazine scaffold with compounds described in US Patent 5,043,447 on substituted imidazolyl-alkyl-piperazine derivatives and related patent families exploring CNS and cardiovascular activities [2][3].

Why Direct Substitution of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one with In-Class Analogs Is Not Advisable Without Quantitative Comparative Data


Compounds within the imidazolyl-alkyl-piperazine class exhibit substantial pharmacological variation depending on subtle structural modifications. The position and nature of the imidazole substitution (N1‑benzyl vs. N1‑ethyl), the length of the alkyl linker between the imidazole and piperazine rings, the substitution pattern on the phenyl ring, and the identity of the carbonyl-containing moiety (butan-1-one vs. ethanone vs. propan-1-one) can each produce markedly different receptor affinity profiles, selectivity windows, and off‑target liabilities [1][2]. A structurally closely related compound, 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (molecular formula C25H30N4O, MW 402.5 g/mol), differs by an additional phenyl substituent on the imidazole ring, which introduces significant changes in lipophilicity (clogP), molecular volume, and potential π‑π stacking interactions with biological targets . Without head‑to‑head quantitative pharmacological data for these specific compounds, direct substitution between them introduces an unquantifiable risk of altered activity profile, potency, or selectivity, which is unacceptable in reproducible research or analytical reference applications.

Quantitative Differentiation Evidence for 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0)


Structural Differentiation of CAS 1396882-68-0 from the 2-Phenyl-Imidazole Analog: Molecular Weight and Lipophilicity Comparison

The target compound, 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0), possesses a molecular formula of C19H26N4O (MW 326.4 g/mol) with an unsubstituted imidazole ring at the N1 position of the ethyl linker [1]. Its closest catalogued structural analog, 2-phenyl-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1-one, has the molecular formula C25H30N4O (MW 402.5 g/mol), reflecting the presence of an additional phenyl substituent at the C2 position of the imidazole ring . This structural difference produces a computed topological polar surface area (tPSA) difference of approximately 5–8 Ų and an estimated clogP increase of approximately 1.5–2.0 log units for the 2-phenyl analog relative to the target compound, based on the general SAR framework established for substituted imidazolyl-alkyl-piperazines in US Patent 5,043,447 [2].

Chemical identity Structural analog comparison Molecular properties

PubChem BioAssay Profile: CAS 1396882-68-0 Shows Inactive Outcome in GIRK2 Channel Modulator Screening

In the PubChem BioAssay database (AID 1259324), 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (PubChem SID 336938339) was evaluated in a high‑throughput screening assay for discovery of small molecule activators of G protein-gated inwardly-rectifying potassium channel subunit 2 (GIRK2/KCNJ6) [1]. The compound was classified as 'Inactive' in this assay [1]. While no quantitative activity value (e.g., EC50 or IC50) was reported, this negative screening result distinguishes it from known GIRK2-active chemotypes within the broader imidazole‑piperazine class that have shown activity in related ion channel screens [2]. This inactivity may be advantageous in research contexts where GIRK2 channel modulation represents an undesired off-target liability.

GIRK2 channel High-throughput screening Bioactivity profiling

Positional Isomer Differentiation: CAS 1396882-68-0 (2-Phenylbutan-1-one) vs. CAS 1396679-92-7 (4-Phenylbutan-1-one Isomer)

The target compound features the phenyl group at the 2-position of the butan-1-one chain (CAS 1396882-68-0, 2-phenylbutan-1-one moiety), while a catalogued regioisomer 1-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-phenylbutan-1-one (CAS 1396679-92-7) bears the phenyl group at the 4-position of the butan-1-one chain [1]. These two compounds share the identical molecular formula (C19H26N4O) and molecular weight (326.4 g/mol) but differ in the position of phenyl substitution along the butanone backbone [1]. Positional isomerism in phenylalkanone-piperazine compounds has been shown to alter bioactive conformation, with 2‑phenyl substitution creating a chiral center (as in CAS 1396882-68-0, which has a defined stereocenter at the C2 position) that can produce stereospecific receptor interactions not possible with the achiral 4‑phenyl isomer [2].

Positional isomer Regioisomer differentiation Analytical reference standard

Imidazole Substituent SAR: Unsubstituted Imidazole of CAS 1396882-68-0 vs. 2‑Phenyl‑Imidazole, 1-Methyl-Imidazole, and Benzimidazole Analogs

The target compound (CAS 1396882-68-0) contains an unsubstituted 1H-imidazol-1-yl group connected via a two‑carbon ethyl linker to the piperazine ring [1]. This distinguishes it from several related catalogued analogs: (a) 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one, which adds a 2‑phenyl substituent on the imidazole; (b) 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride, which places a methyl group at the N1 position and attaches the piperazine directly at C2 of the imidazole without an ethyl linker; and (c) 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one, which replaces the imidazole with a benzimidazole fused ring system . The SAR framework from US Patent 5,043,447 establishes that imidazole ring substitution and linker length both produce measurable shifts in receptor binding affinity across multiple CNS targets; in specific patent examples, changing the imidazole substituent from unsubstituted to 2‑phenyl shifted target binding IC50 values by factors ranging from approximately 3‑fold to over 30‑fold depending on the receptor assay [2].

Imidazole substitution SAR Analog differentiation Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0)


Analytical Reference Standard for Chiral Chromatography Method Development Targeting 2‑Phenylbutan-1-one Piperazines

The 2‑phenyl substitution in CAS 1396882-68-0 creates a chiral center at the C2 position of the butanone chain, making this compound suitable as a racemic or enantiopure reference standard for developing chiral HPLC or SFC separation methods for this class of imidazolyl-alkyl-piperazine compounds [1]. Unlike the achiral 4‑phenyl isomer (CAS 1396679-92-7), CAS 1396882-68-0 requires enantioseparation method validation, and procurement of this specific compound is essential for laboratories conducting chiral purity analysis of synthetic batches or studying stereospecific pharmacology [1].

Negative Control Compound for GIRK2/KCNJ6 Channel Activator Screening Campaigns

The documented inactivity of CAS 1396882-68-0 in the PubChem GIRK2 channel activator screen (AID 1259324, outcome: Inactive) positions this compound as a validated negative control for high‑throughput screening campaigns targeting GIRK2/KCNJ6 channel modulation [2]. Researchers can use this compound to establish baseline signal and confirm assay specificity when screening imidazole‑piperazine libraries for GIRK2 activity, given that many structurally related compounds may produce false‑positive signals in this assay format [2].

Medicinal Chemistry SAR Studies Exploring Imidazole Substitution Effects on CNS Receptor Binding

The unsubstituted 1H-imidazole moiety of CAS 1396882-68-0 represents the minimal imidazole pharmacophore within this structural series, making it the appropriate baseline compound for systematic SAR studies that probe the effects of imidazole ring substitution (2‑phenyl, N‑methyl, benzimidazole fusion) on receptor binding affinity, selectivity, and functional activity [3]. As established in the patent SAR framework of US 5,043,447, starting from an unsubstituted imidazole scaffold enables clean interpretation of substituent contributions without confounding steric or electronic effects [3]. Procurement of this specific unsubstituted analog is necessary to establish the ground‑state SAR for any imidazole‑substituted derivative panel.

Forensic Toxicology Reference Standard for Differentiation of Regioisomeric Imidazole-Piperazine Designer Compounds

The identical molecular formula (C19H26N4O) and molecular weight (326.4 g/mol) shared between CAS 1396882-68-0 and its 4‑phenyl regioisomer CAS 1396679-92-7 creates a requirement for certified reference materials of each isomer for unambiguous identification in GC‑MS or LC‑MS/MS forensic analyses [1]. Forensic toxicology laboratories encountering imidazole‑piperazine compounds in seized materials or biological specimens require both positional isomers as separate analytical standards to establish retention time, fragmentation pattern, and chromatographic resolution parameters that distinguish these regioisomers [1].

Quote Request

Request a Quote for 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.